3-Hydrazinyl-2H-1,4-benzothiazine
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Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, hydrazone is a heterocyclic compound that features a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, hydrazone typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method yields the desired compound in good to excellent yields and is compatible with various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,4-Benzothiazin-3(4H)-one, hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Similar in structure but contains an oxygen atom instead of sulfur.
2H-1,4-Benzoselenazin-3(4H)-one: Contains a selenium atom instead of sulfur.
Phenothiazine: Contains an additional benzene ring and is used in various pharmaceutical applications.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one, hydrazone is unique due to its sulfur-containing thiazine ring, which imparts distinct chemical properties and biological activities compared to its oxygen or selenium analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2H-1,4-benzothiazin-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-11-8-5-12-7-4-2-1-3-6(7)10-8/h1-4H,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHNUPIHHITANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502036 |
Source
|
Record name | 3-Hydrazinyl-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72222-91-4 |
Source
|
Record name | 3-Hydrazinyl-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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